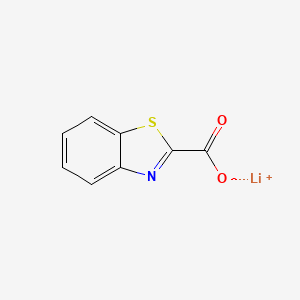

锂;1,3-苯并噻唑-2-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium;1,3-benzothiazole-2-carboxylate, also known as LiBTC, is a coordination compound. It has a molecular weight of 241.24 . It is stored at a temperature of 4 degrees Celsius and is shipped with an ice pack . The physical form of this compound is powder .

Molecular Structure Analysis

The InChI code for Lithium;1,3-benzothiazole-2-carboxylate is1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving Lithium;1,3-benzothiazole-2-carboxylate are not available, benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes .Physical And Chemical Properties Analysis

Lithium;1,3-benzothiazole-2-carboxylate is a powder . It has a molecular weight of 241.24 . The storage temperature is 4 degrees Celsius . Lithium is a reactive metal though considerably less so than other alkali metals .科学研究应用

- Lithium benzothiazole carboxylate derivatives have demonstrated antitumor properties. Researchers have explored their potential as novel antitumor agents, aiming to inhibit tumor growth and metastasis .

- The benzothiazole ring is a key motif in various antimicrobial and antibacterial compounds. Lithium benzothiazole carboxylate derivatives may exhibit activity against bacteria, fungi, and parasites .

- Some benzothiazole derivatives, including lithium benzothiazole carboxylate, have shown antiviral activity. Researchers have explored their potential as agents against viral infections .

- The benzothiazole moiety possesses antioxidant properties. Lithium benzothiazole carboxylate derivatives may contribute to oxidative stress management and cellular protection .

- Benzothiazole derivatives, including lithium benzothiazole carboxylate, have been investigated for their immunomodulatory effects. These compounds may influence immune responses and inflammation .

- The benzothiazole ring structure has been associated with anti-inflammatory activity. Lithium benzothiazole carboxylate derivatives could potentially serve as anti-inflammatory agents .

- Some C-2-substituted benzothiazole derivatives, such as antidiabetic Fortress, antitumor drugs Zopolrestat, GW 608-lys 38, and antiseptic Haletazol, have found application as commercially available drugs .

- Researchers have explored various synthetic approaches to prepare C-2-substituted benzothiazoles. These methods include traditional multistep reactions and one-pot atom economy processes using green chemistry principles and readily available reagents .

- Special attention is given to thiazole ring closure methods and chemical modification by introducing pharmacophore groups .

Antitumor Activity

Antimicrobial and Antibacterial Properties

Antiviral Applications

Antioxidant Potential

Immunomodulation

Anti-Inflammatory Agents

Commercially Available Drugs

Synthetic Approaches and Structural Modification

安全和危害

未来方向

While specific future directions for Lithium;1,3-benzothiazole-2-carboxylate are not available, benzothiazole derivatives have attracted significant attention due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

作用机制

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tumor , antimicrobial , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution and the elimination of hf or hcl from the formed thioamide . The specific interactions between Lithium;1,3-benzothiazole-2-carboxylate and its targets would likely depend on the chemical structure of the compound and the nature of the target.

属性

IUPAC Name |

lithium;1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.Li/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIWUUOKQHBHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)N=C(S2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium benzo[d]thiazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)

![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2782504.png)

![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)